(1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol is a complex organic compound that features two cyclohexane rings and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol typically involves the following steps:
Formation of the Amino Group:
Cyclohexane Ring Formation: The cyclohexane rings can be synthesized through cyclization reactions, such as the Diels-Alder reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of cyclohexane derivatives on cellular processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals or other fine chemicals.
Wirkmechanismus
The mechanism of action of (1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simple alcohol with a single cyclohexane ring.
Cyclohexylamine: An amine with a single cyclohexane ring.
2-Aminocyclohexanol: A compound with both an amino and a hydroxyl group on a single cyclohexane ring.
Uniqueness
(1R)-2-(((1S,2S)-2-Hydroxycyclohexyl)amino)cyclohexan-1-ol is unique due to its dual cyclohexane ring structure and the presence of both amino and hydroxyl groups. This combination of features may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C12H23NO2 |
---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
(1R)-2-[[(1S,2S)-2-hydroxycyclohexyl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h9-15H,1-8H2/t9-,10?,11-,12+/m0/s1 |
InChI-Schlüssel |
NNQMESDUFFDZTJ-YEJSDXFRSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)NC2CCCC[C@H]2O)O |
Kanonische SMILES |
C1CCC(C(C1)NC2CCCCC2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.